[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate
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Overview
Description
[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan-2-yl core, followed by the introduction of the pyrimidin-1-yl group and the benzoate esters. Common reagents used in these reactions include benzoyl chloride, pyrimidine derivatives, and various catalysts to facilitate esterification and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzoate esters can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield benzoic acid derivatives, while nucleophilic substitution can produce a variety of ester compounds.
Scientific Research Applications
[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate
- 9-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione
Uniqueness
[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C31H26N2O10 |
---|---|
Molecular Weight |
586.5 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H26N2O10/c34-17-22-16-33(31(39)32-26(22)35)27-25(43-30(38)21-14-8-3-9-15-21)24(42-29(37)20-12-6-2-7-13-20)23(41-27)18-40-28(36)19-10-4-1-5-11-19/h1-16,23-25,27,34H,17-18H2,(H,32,35,39)/t23-,24?,25+,27-/m1/s1 |
InChI Key |
PJIYYSALHFWQEH-MKGCLCFSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=C(C(=O)NC3=O)CO)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)CO)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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